molecular formula C14H13NO2 B1502179 3-Pyridin-3-YL-benzoic acid ethyl ester CAS No. 4385-73-3

3-Pyridin-3-YL-benzoic acid ethyl ester

Cat. No.: B1502179
CAS No.: 4385-73-3
M. Wt: 227.26 g/mol
InChI Key: IHBQNWQTSYNXOJ-UHFFFAOYSA-N
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Description

3-Pyridin-3-YL-benzoic acid ethyl ester is an aromatic ester featuring a benzoic acid backbone substituted with a pyridin-3-yl group at the 3-position and an ethyl ester moiety. This compound combines the electronic characteristics of a pyridine ring with the lipophilic nature of an ester group, making it valuable in medicinal chemistry and materials science. For instance, ethyl 3-pyridylacetate (CAS 39931-77-6), a related compound, has a molecular formula of C₉H₁₁NO₂, a molar mass of 165.19 g/mol, and a density of 1.086 g/mL . Such properties suggest moderate lipophilicity and stability under standard conditions.

Properties

IUPAC Name

ethyl 3-pyridin-3-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-6-3-5-11(9-12)13-7-4-8-15-10-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBQNWQTSYNXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696045
Record name Ethyl 3-(pyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-73-3
Record name Ethyl 3-(3-pyridinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4385-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(pyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-3-YL-benzoic acid ethyl ester typically involves the following steps:

  • Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.

  • Friedel-Crafts Acylation: The brominated pyridine is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 3-bromopyridine-3-carboxylic acid.

  • Esterification: The carboxylic acid group is then converted to an ethyl ester through esterification using ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridin-3-YL-benzoic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The ester group can be reduced to form the corresponding alcohol.

  • Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.

Major Products Formed:

  • Pyridine-N-oxide: Formed through oxidation of the pyridine ring.

  • 3-Pyridin-3-YL-benzoic acid: Resulting from the reduction of the ester group.

  • Substituted Pyridines: Various substituted pyridines can be obtained through substitution reactions.

Scientific Research Applications

3-Pyridin-3-YL-benzoic acid ethyl ester has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe to study biological systems and interactions with biomolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Pyridin-3-YL-benzoic acid ethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Ethyl 3-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS 1208081-13-3): This compound shares the benzoic acid ethyl ester core but includes a trifluoromethyl and dimethylamino group on the pyridine ring. Its molecular formula (C₁₇H₁₇F₃N₂O₂) and higher molar mass (338.32 g/mol) result in increased density (1.235 g/cm³) and altered electronic properties compared to the simpler 3-pyridin-3-YL derivative. The trifluoromethyl group enhances lipophilicity and metabolic stability, which is advantageous in drug design .
  • Ethyl Benzoyl Acetate (CAS 94-02-0): A non-pyridine-containing analog with the formula C₁₁H₁₂O₃ and molar mass 192.21 g/mol. The absence of a nitrogenous aromatic ring reduces polarity, making it less reactive in coordination chemistry but more volatile. This compound is used in flavoring agents and fragrances, highlighting how pyridine substitution expands application scope .
  • Benzoic Acid Ethyl Ester (Peak 9 in Cider Analysis): Detected in cider via SPME fibers, this ester lacks the pyridinyl group, resulting in simpler fragmentation patterns in mass spectrometry (e.g., compared to hexadecanoic acid ethyl ester) .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Key Features
3-Pyridin-3-YL-benzoic acid ethyl ester (inferred) C₁₄H₁₃NO₂ ~227.26* ~1.10–1.20* Pyridine ring enhances polarity
Ethyl 3-pyridylacetate C₉H₁₁NO₂ 165.19 1.086 Lower molar mass, simpler structure
Ethyl benzoyl acetate C₁₁H₁₂O₃ 192.21 N/A Non-nitrogenous, used in flavors
Ethyl trifluoromethylpyridinyl benzoate C₁₇H₁₇F₃N₂O₂ 338.32 1.235 High lipophilicity, drug potential

*Estimated based on analogs.

Biological Activity

3-Pyridin-3-YL-benzoic acid ethyl ester, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antiproliferative Activity

Research indicates that derivatives of pyridine, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. In a study assessing the antiproliferative activity of pyridine derivatives, it was found that modifications in functional groups significantly influenced their efficacy. Specifically, compounds with hydroxyl (-OH) groups demonstrated lower IC50 values, indicating enhanced activity against cell lines such as HeLa and MDA-MB-231 .

CompoundCell LineIC50 Value (µM)
This compoundHeLa4.3
This compoundA5496.0
This compoundMDA-MB-2315.5

Kinase Inhibition

The compound has also shown promise as a kinase inhibitor. Kinases are critical in regulating various cellular processes, including growth and metabolism. In vitro studies have indicated that this compound inhibits SGK-1 kinase activity, which is implicated in oncogenic signaling pathways. This inhibition suggests potential therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of electron-withdrawing groups on the pyridine ring enhances its binding affinity to biological targets. For instance:

  • Hydroxyl Groups : The addition of hydroxyl groups has been correlated with increased antiproliferative activity.
  • Alkyl Substituents : Variations in alkyl chain length and branching can influence the compound's lipophilicity and cellular uptake.

Case Studies

  • Study on Antiproliferative Effects :
    A comprehensive study evaluated a series of pyridine derivatives, including this compound, against multiple cancer cell lines. Results indicated that this compound exhibited significant growth inhibition, particularly in breast and cervical cancer cells .
  • Kinase Inhibition Analysis :
    Another investigation focused on the inhibitory effects of various pyridine derivatives on SGK-1 kinase. The findings revealed that this compound effectively reduced kinase activity in a dose-dependent manner, supporting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-3-YL-benzoic acid ethyl ester
Reactant of Route 2
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3-Pyridin-3-YL-benzoic acid ethyl ester

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